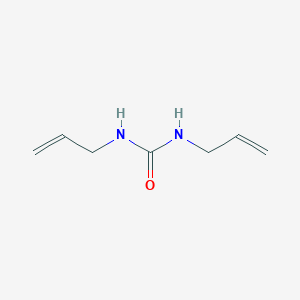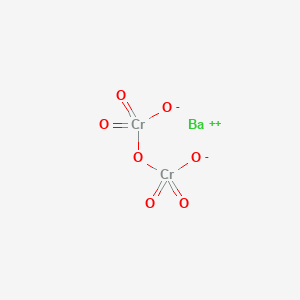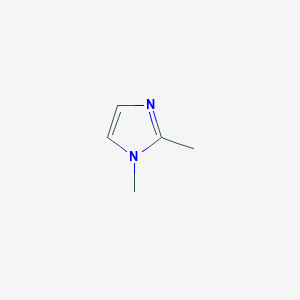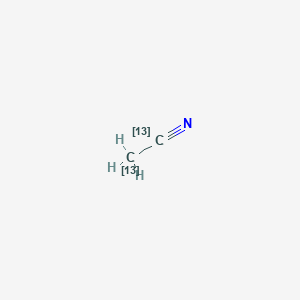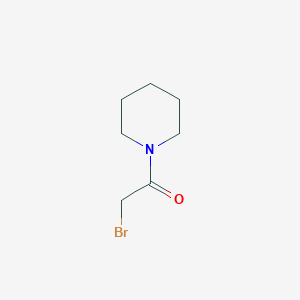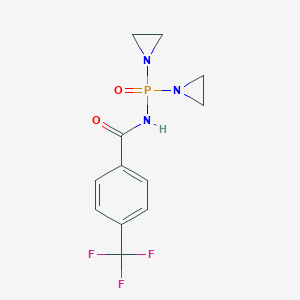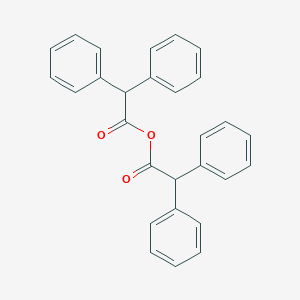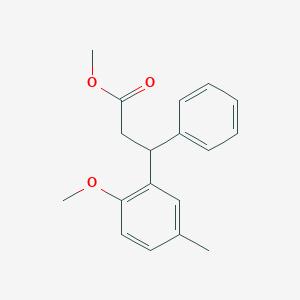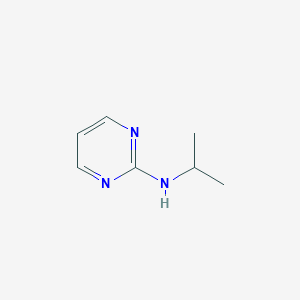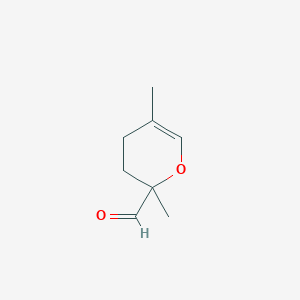
Methacrolein dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrolein dimer is a chemical compound that is widely used in scientific research. It is a dimer of methacrolein, which is a volatile organic compound that is commonly found in the environment. Methacrolein dimer has been studied extensively for its potential applications in various fields, including materials science, chemical engineering, and biochemistry.
Wirkmechanismus
The mechanism of action of methacrolein dimer is not well understood. However, it is believed that the compound interacts with various biological molecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can lead to changes in the structure and function of the molecules, which can have various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Methacrolein dimer has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to induce oxidative stress and DNA damage in cells. In addition, methacrolein dimer has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methacrolein dimer has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily stored. However, methacrolein dimer has some limitations. It is toxic and can pose a health hazard if not handled properly. It also has a strong odor, which can be unpleasant and can interfere with some experiments.
Zukünftige Richtungen
There are several future directions for the study of methacrolein dimer. One direction is to further investigate the mechanism of action of the compound. This will help to better understand its interactions with biological molecules and its biochemical and physiological effects. Another direction is to explore the potential applications of methacrolein dimer in various fields, such as drug discovery, materials science, and chemical engineering. Finally, it is important to continue to study the safety and toxicity of methacrolein dimer, in order to ensure that it can be used safely in scientific research.
Synthesemethoden
Methacrolein dimer can be synthesized through various methods, including thermal reactions, photochemical reactions, and electrochemical reactions. The most common method involves the reaction of methacrolein with itself in the presence of a Lewis acid catalyst, such as boron trifluoride. The reaction forms a dimeric product, which can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Methacrolein dimer has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used as a building block for the synthesis of various materials, such as coatings, adhesives, and composites. In addition, methacrolein dimer is used as a chemical probe for studying various biological processes, such as protein-protein interactions and enzyme kinetics.
Eigenschaften
CAS-Nummer |
1920-21-4 |
|---|---|
Produktname |
Methacrolein dimer |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
DYVJZCIYRQUXBA-UHFFFAOYSA-N |
SMILES |
CC1=COC(CC1)(C)C=O |
Kanonische SMILES |
CC1=COC(CC1)(C)C=O |
Andere CAS-Nummern |
1920-21-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



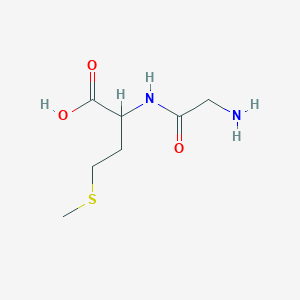
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
